molecular formula C15H21Cl2N3O4 B1653836 tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate CAS No. 1984827-51-1

tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate

Cat. No.: B1653836
CAS No.: 1984827-51-1
M. Wt: 378.2
InChI Key: DWXXARNWXAJUNS-UHFFFAOYSA-N
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Description

tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C15H21Cl2N3O4. It is often used in organic synthesis and research due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dichloropyrimidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is particularly useful in the synthesis of peptides and other complex organic molecules .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate include:

Properties

IUPAC Name

tert-butyl N-[(2,6-dichloropyrimidin-4-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N3O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)8-9-7-10(16)19-11(17)18-9/h7H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXARNWXAJUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117487
Record name Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984827-51-1
Record name Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984827-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-[(2,6-dichloro-4-pyrimidinyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
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tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Reactant of Route 3
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Reactant of Route 4
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Reactant of Route 5
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate

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